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Compound of Interest

Compound Name: Spiro[2.5]octan-6-ylmethanol

Cat. No.: B592091 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for

Spiro[2.5]octan-6-ylmethanol (CAS No. 849671-56-3), a valuable building block in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

drug development professionals, offering a consolidated resource of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While a

complete, publicly available dataset with detailed experimental protocols remains elusive, this

guide synthesizes available information and provides standardized methodologies for its

characterization.

Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for

Spiro[2.5]octan-6-ylmethanol. It is important to note that specific peak values may vary

slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR

Chemical Shift (ppm) Chemical Shift (ppm)

Data Not Publicly Available Data Not Publicly Available
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Note: While specific chemical shifts for Spiro[2.5]octan-6-ylmethanol are not readily found in

public databases, related structures such as spiro[2.5]octan-6-ol have been analyzed. For

spiro[2.5]octan-6-ol, proton signals are observed, and conformational properties have been

studied using low-temperature NMR.[1] It is anticipated that the ¹H NMR spectrum of

Spiro[2.5]octan-6-ylmethanol would show characteristic signals for the cyclopropyl protons,

the cyclohexyl protons, and the methylene protons adjacent to the hydroxyl group. Similarly, the

¹³C NMR spectrum would display distinct signals for the spiro carbon, the carbons of the two

rings, and the carbon of the hydroxymethyl group. Commercial suppliers like ChemicalBook

indicate the availability of both ¹H and ¹³C NMR spectra.[2][3]

Infrared (IR) Spectroscopy
Functional Group Expected Absorption Range (cm⁻¹)

O-H Stretch (Alcohol) 3200-3600 (broad)

C-H Stretch (Aliphatic) 2850-3000

C-O Stretch (Primary Alcohol) 1050-1085

Note: The IR spectrum is expected to be dominated by a broad absorption band in the region of

3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. Strong

absorptions due to C-H stretching of the spiro[2.5]octane framework are expected between

2850 and 3000 cm⁻¹. A characteristic C-O stretching band for the primary alcohol should also

be present. ChemicalBook lists the availability of IR spectra for this compound.[2]

Mass Spectrometry (MS)
Technique Expected Observations

Electron Ionization (EI)

Molecular Ion (M⁺) peak at m/z 140.

Subsequent fragmentation would likely involve

the loss of water (H₂O), a hydroxyl radical

(•OH), or cleavage of the cyclohexane ring.

Note: The mass spectrum of Spiro[2.5]octan-6-ylmethanol is expected to show a molecular

ion peak corresponding to its molecular weight (140.23 g/mol ). Common fragmentation
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patterns for cyclic alcohols would likely be observed. The availability of mass spectrometry data

is indicated by commercial suppliers.[2]

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for Spiro[2.5]octan-6-
ylmethanol are not available in the public domain. However, the following are generalized,

standard procedures that would be applicable.

NMR Spectroscopy
A sample of Spiro[2.5]octan-6-ylmethanol would be dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at

a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to an

internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
For a liquid sample like Spiro[2.5]octan-6-ylmethanol, the IR spectrum can be obtained by

placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). The spectrum

would then be recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)
An electron ionization (EI) mass spectrum would be obtained by introducing a small amount of

the sample into a mass spectrometer. The molecules would be ionized by a beam of electrons,

and the resulting fragments would be separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like Spiro[2.5]octan-6-ylmethanol.
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A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

This guide provides a foundational understanding of the spectroscopic properties of

Spiro[2.5]octan-6-ylmethanol. For definitive data, it is recommended to acquire the

compound from a reputable supplier and perform the analyses in-house or consult the

supplier's specific Certificate of Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Redirecting [linkinghub.elsevier.com]

2. SPIRO[2.5]OCT-6-YL-METHANOL(849671-56-3) 1H NMR spectrum [chemicalbook.com]

3. SPIRO[2.5]OCT-6-YL-METHANOL(849671-56-3) 13C NMR spectrum [chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Profile of Spiro[2.5]octan-6-ylmethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b592091?utm_src=pdf-body-img
https://www.benchchem.com/product/b592091?utm_src=pdf-body
https://www.benchchem.com/product/b592091?utm_src=pdf-custom-synthesis
https://linkinghub.elsevier.com/retrieve/pii/0022286070850062
https://www.chemicalbook.com/SpectrumEN_849671-56-3_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_849671-56-3_13CNMR.htm
https://www.benchchem.com/product/b592091#spectroscopic-data-nmr-ir-ms-of-spiro-2-5-octan-6-ylmethanol
https://www.benchchem.com/product/b592091#spectroscopic-data-nmr-ir-ms-of-spiro-2-5-octan-6-ylmethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b592091#spectroscopic-data-nmr-ir-ms-of-spiro-2-5-
octan-6-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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